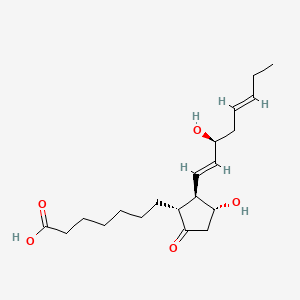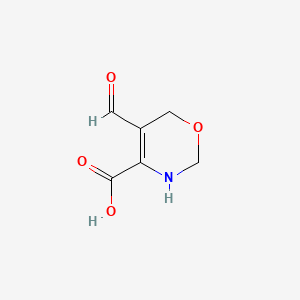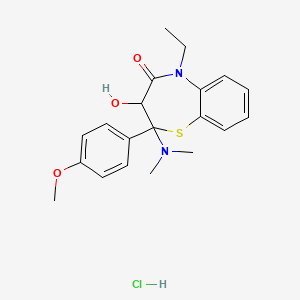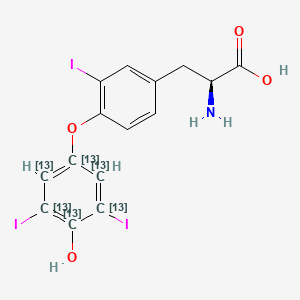
5,6-Dihydro pge3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,6-Dihydro pge3” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
5,6-Dihydro PGE3, also known as 7-((1R,2R,3R)-3-Hydroxy-2-((S,1E,5E)-3-hydroxyocta-1,5-dien-1-yl)-5-oxocyclopentyl)heptanoic acid or 7-[(1R,2R,3R)-3-Hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid, is a complex compound with potential biological activity.
Mode of Action
It is unclear how this compound interacts with its targets and what changes result from this interaction .
Pharmacokinetics
More research is needed to outline these properties .
Action Environment
More studies are needed to understand how these factors affect the compound’s action .
Biochemical Analysis
Biochemical Properties
5,6-DIHYDRO PGE3 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is produced by the COX metabolism of ω-3 arachidonic acid
Cellular Effects
It is known that ω-3 and ω-6 polyunsaturated fatty acids (PUFAs), and their middle metabolites prostaglandin (PGE)2 and PGE3, can influence the proliferation, invasion, and angiogenesis of gastric cancer cells
Molecular Mechanism
It is known to be produced by the COX metabolism of ω-3 arachidonic acid
Metabolic Pathways
This compound is involved in the COX metabolism of ω-3 arachidonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5,6-Dihydro pge3” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the cyclopentyl ring with the appropriate stereochemistry.
- Introduction of the hydroxyl and ketone functional groups.
- Addition of the octadienyl side chain.
- Final assembly of the heptanoic acid moiety.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
“5,6-Dihydro pge3” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction of the ketone group may produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes, given its structural similarity to biologically active molecules.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other cyclopentyl derivatives with hydroxyl and ketone groups, such as:
- Cyclopentanone derivatives.
- Hydroxylated cyclopentanes.
- Octadienyl-substituted cyclopentanes.
Uniqueness
The uniqueness of “5,6-Dihydro pge3” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3+,13-12+/t15-,16+,17+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPLGKUICBQJOS-NFRSEMAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of 5,6-DIHYDRO PGE3?
A1: this compound exhibits anti-aggregatory activity on platelets. [] This means it can inhibit the clumping together of platelets, which is a crucial step in blood clot formation.
Q2: How does the anti-aggregatory potency of this compound compare to other prostaglandins?
A2: Research indicates that the anti-aggregatory potency of this compound, along with PGE1 and 13,14-dihydro-PGE1, is significantly lower in patients with coronary artery disease compared to healthy individuals. [] This suggests potential differences in platelet sensitivity or prostaglandin metabolism in individuals with this condition.
Q3: Are there factors that can influence the anti-aggregatory potency of this compound?
A3: Yes, research suggests that blood plasma components, specifically albumin, can impact the anti-aggregatory potency of prostaglandins. [] This highlights the complexity of biological systems and the need to consider factors beyond the compound itself when studying its activity.
Q4: Are there efficient synthetic routes for producing this compound?
A4: Yes, studies have reported a highly efficient synthesis of natural PGE3 and this compound utilizing a two-component coupling process. [, ] This suggests that researchers have developed effective methods for producing this compound for research purposes.
Q5: Has this compound been identified in nature?
A5: Yes, this compound has been identified as a naturally occurring prostaglandin. [] This discovery suggests potential physiological roles and warrants further investigation into its biosynthesis and biological functions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,4S)-4-(Acetyloxy)-5-[3,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-2-pentenoic Acid](/img/structure/B569940.png)








![1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione](/img/structure/B569960.png)
